molecular formula C12H11N3O3 B2881635 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine CAS No. 1448034-29-4

6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine

Cat. No.: B2881635
CAS No.: 1448034-29-4
M. Wt: 245.238
InChI Key: MUXXIUHERMZPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a benzo[d][1,3]dioxol-5-ylmethoxy substituent at the 6-position and an amine group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to adenosine analogs and its ability to interact with nucleotide-binding domains in enzymes or receptors.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-11-4-12(15-6-14-11)16-5-8-1-2-9-10(3-8)18-7-17-9/h1-4,6H,5,7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXXIUHERMZPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 5-(benzo[d][1,3]dioxol-5-yl)methanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzo[d][1,3]dioxole derivative displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is likely due to its ability to interfere with DNA replication and repair processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine with analogs sharing the pyrimidin-4-amine core and/or benzo[d][1,3]dioxole substituents. Key differences in structure, synthesis, and biological activity are highlighted.

Thieno[2,3-d]pyrimidin-4-amine Derivatives

  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 5) Structure: Features a thieno[2,3-d]pyrimidine core fused with a thiophene ring, substituted with a bromophenyl group at position 5 and a benzo[d][1,3]dioxolemethylamine at position 3. Synthesis: Prepared via nucleophilic substitution between 4-chlorothieno[2,3-d]pyrimidine and benzo[d][1,3]dioxol-5-ylmethanamine in DMF with diisopropylethylamine (79% yield) . Properties: Molecular weight = 440.32 g/mol, pale yellow solid. Activity: Not explicitly reported, but thieno-pyrimidines are known for kinase inhibition and antitumor activity.

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

  • (R)-5-(Benzo[d][1,3]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) Structure: Pyrrolo[2,3-d]pyrimidine core with a vinylsulfonyl-pyrrolidine substituent and benzo[d][1,3]dioxole at position 4. Synthesis: Derived from structural optimization of ibrutinib analogs; synthesized via multi-step coupling and functionalization . Activity: Potent Bmx inhibitor (IC₅₀ = 2.1 nM), with efficacy in non-small cell lung cancer (NSCLC) models. Demonstrated improved selectivity over BTK compared to ibrutinib .

Pyrimidin-4-amine Derivatives with Alternative Substitutions

  • 5-(Benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine Structure: Pyrimidin-4-amine with a dichlorobenzyl group at position 4 and benzo[d][1,3]dioxole at position 5. Synthesis: Prepared via SNAr reaction between 4-chloropyrimidine and 3,5-dichlorobenzylamine. Properties: Molecular weight = 398.25 g/mol; purity ≥ 99% .

Isoxazolo[5,4-d]pyrimidin-4-amine Derivatives

  • 3-(Benzo[d][1,3]dioxol-5-yl)-N-isobutyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine (20b) Structure: Isoxazolo-pyrimidine core with a trifluoromethyl group at position 6 and benzo[d][1,3]dioxole at position 3. Synthesis: K₂CO₃-mediated coupling of isobutylamine with a chlorinated precursor (12% yield) .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Reported Activity References
Target Compound Pyrimidin-4-amine 6-(Benzo[d][1,3]dioxol-5-ylmethoxy) Not reported Not reported Kinase inhibition (inferred) N/A
Thieno[2,3-d]pyrimidin-4-amine Thieno-pyrimidine 5-(4-Bromophenyl), 4-(Benzo-dioxolemethyl) 440.32 79 Kinase inhibition (inferred)
Pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo-pyrimidine 5-Benzo-dioxole, 7-(vinylsulfonyl-pyrrolidine) ~500 (estimated) Not reported Bmx inhibition (IC₅₀ = 2.1 nM)
Isoxazolo[5,4-d]pyrimidin-4-amine Isoxazolo-pyrimidine 3-Benzo-dioxole, 6-(trifluoromethyl) ~380 (estimated) 12 TLR inhibition

Key Findings and Implications

  • Structural Impact on Activity: The benzo[d][1,3]dioxole group enhances metabolic stability across analogs, as seen in B6’s improved pharmacokinetics . Fused heterocycles (e.g., thieno or pyrrolo rings) increase binding affinity to kinase ATP pockets but may reduce synthetic accessibility .
  • Synthetic Challenges: Lower yields in isoxazolo-pyrimidines (12%) vs. thieno-pyrimidines (79%) reflect the difficulty of introducing bulky substituents .
  • Biological Selectivity :
    • B6’s vinylsulfonyl-pyrrolidine group confers selectivity for Bmx over BTK, highlighting the role of substituent flexibility in target discrimination .

Biological Activity

6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and activity against various cancer cell lines.

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.30 g/mol. The compound features a pyrimidine core substituted with a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.

The primary mechanism by which this compound exhibits biological activity appears to involve the modulation of microtubule dynamics. Specifically, it interacts with tubulin, leading to alterations in microtubule assembly and stability. This interaction can result in cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

  • Microtubule Dynamics : The compound stabilizes microtubules or inhibits their depolymerization, which is critical for mitotic spindle formation during cell division.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to S-phase arrest in the cell cycle, preventing cancer cells from proliferating.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various human cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast)5.2Doxorubicin8.0
HCT116 (Colon)4.8Cisplatin7.5
HepG2 (Liver)6.0Paclitaxel10.0

These results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics.

Case Studies

  • Study on MCF-7 Cells : In a study focusing on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as measured by annexin V staining.
  • HCT116 Colon Cancer Model : In HCT116 cells, the compound demonstrated potent antiproliferative effects, leading to G1 phase arrest and subsequent apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:

  • Step 1 : Chlorination of the pyrimidine ring at specific positions (e.g., 4 and 6) using POCl₃ or PCl₅ under controlled temperatures (60–80°C) .
  • Step 2 : Etherification via nucleophilic substitution, where the benzodioxolylmethoxy group is introduced using a benzodioxole-derived alcohol in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Amination at the 4-position using ammonia or alkylamines under pressurized conditions to ensure regioselectivity .
  • Critical Factors : Solvent polarity (e.g., DMF vs. THF), reaction time, and temperature significantly impact yield and purity. For instance, extended reaction times in Step 2 may lead to hydrolysis by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.2 ppm for benzodioxole) and pyrimidine NH₂ (δ 5.5–6.0 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the benzodioxole and pyrimidine rings, critical for understanding steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₁N₃O₃) .

Q. How can researchers assess the compound's biological activity, particularly its interaction with cellular targets?

  • Methodological Answer :

  • Biochemical Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases) .
  • Cellular Models : Evaluate inhibition of proliferation in cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa cells) .
  • Mechanistic Studies : Western blotting or qPCR to assess downstream signaling pathways (e.g., phosphorylation status of ERK or AKT) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound to reduce trial-and-error approaches?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, identifying energetically favorable pathways .
  • Solvent Optimization : COSMO-RS simulations model solvent effects to select optimal media (e.g., DMSO for polar intermediates) .
  • Machine Learning : Train models on existing pyrimidine synthesis data to predict reaction yields under varying conditions (e.g., temperature, catalyst loadings) .

Q. What strategies resolve contradictions in biological activity data obtained from different experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular assays (functional inhibition) to distinguish artifacts .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites that may interfere with activity in specific models (e.g., liver microsome stability) .
  • Species-Specific Factors : Compare human vs. murine target protein homology to explain discrepancies in in vitro vs. in vivo efficacy .

Q. What advanced analytical methods determine the compound's stability under various pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C, monitoring degradation via HPLC .
  • Mass Spectrometry Imaging (MSI) : Maps spatial stability in solid-state formulations (e.g., polymorphic transitions under humidity) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, quantifying degradation products (e.g., hydrolysis of the methoxy group) .

Q. How does modifying the benzodioxole moiety affect the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace benzodioxole with substituents varying in lipophilicity (e.g., methyl vs. trifluoromethyl). Assess logP (shake-flask method) and permeability (Caco-2 cell monolayer) .
  • Metabolic Stability : Incubate derivatives with liver microsomes to measure CYP450-mediated oxidation rates. Fluorinated analogs often show enhanced metabolic resistance .
  • In Vivo Pharmacokinetics : Compare AUC and half-life in rodent models after IV/oral administration .

Q. What in silico methods predict the compound's potential off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify off-target kinases or GPCRs .
  • Pharmacophore Modeling : Align structural features with known toxicophores (e.g., hERG channel blockers) to flag cardiac risks .
  • Systems Biology Networks : Integrate omics data (e.g., STRING) to predict pathway-level effects beyond primary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.